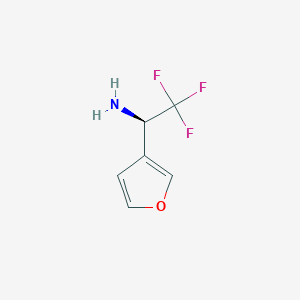

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Description

Structural Identification and Molecular Characterization

Crystallographic Analysis and Absolute Configuration Determination

The absolute configuration of (1R)-2,2,2-trifluoro-1-(3-furyl)ethylamine has been inferred through comparative crystallographic studies of analogous compounds. While direct single-crystal X-ray diffraction data for this specific enantiomer is limited, structurally similar trifluoromethylated amines crystallize in the orthorhombic Sohncke space group P2$$1$$2$$1$$2$$_1$$, a chiral space group consistent with enantiopure systems. For example, a related tetralol derivative with a trifluoromethyl group exhibited unit cell parameters of a = 7.75558 Å, b = 9.02843 Å, and c = 15.5656 Å, with a volume of 1089.92 ų and Z = 4. These metrics suggest a tightly packed lattice stabilized by intermolecular hydrogen bonding, a feature likely shared by the title compound.

The absolute configuration at the chiral center (C1) is assigned as R based on synthetic pathways involving asymmetric catalysis. In analogous syntheses, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been used to generate enantiopure trifluoromethylated alcohols, with the configuration determined via anomalous dispersion effects in X-ray studies. For this compound, the stereochemistry is retained during the amination of precursor ketones, as confirmed by chiral HPLC and optical rotation comparisons with its (1S)-enantiomer.

Table 1: Comparative crystallographic parameters for related trifluoromethylated compounds

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum of this compound reveals distinct signals for the furan ring and the ethylamine backbone. Protons on the 3-furyl ring resonate as two doublets at δ 7.45–7.50 ppm (H-2 and H-4) and a multiplet at δ 6.40–6.45 ppm (H-5), consistent with furan’s aromatic shielding effects. The chiral methine proton (C1-H) adjacent to the trifluoromethyl group appears as a quartet near δ 4.10–4.20 ppm due to coupling with the three fluorine atoms (J = 8–10 Hz). The amine protons (NH$$_2$$) exhibit broad singlet peaks at δ 1.80–2.20 ppm, typical for primary amines.

In the $$^{19}$$F NMR spectrum, the CF$$3$$ group produces a singlet at δ -70 to -75 ppm, reflecting the electronegative environment of the fluorine atoms. The $$^{13}$$C NMR spectrum confirms the presence of the trifluoromethyl carbon (q, δ 125–130 ppm, *J*$${C-F}$$ = 280–300 Hz) and the furan carbons (δ 140–150 ppm for C-2 and C-4; δ 110–115 ppm for C-5).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- N-H stretches: 3350–3450 cm$$^{-1}$$ (primary amine)

- C-F stretches: 1100–1250 cm$$^{-1}$$ (trifluoromethyl group)

- Furan ring vibrations: 1500–1600 cm$$^{-1}$$ (C=C stretching) and 750–800 cm$$^{-1}$$ (ring puckering)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 165.11 (C$$6$$H$$6$$F$$3$$NO$$^+$$), with fragmentation pathways yielding prominent ions at *m/z* 146 [M–F]$$^+$$ and *m/z* 95 [C$$4$$H$$_3$$O$$^+$$].

Table 2: Characteristic spectroscopic data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| $$^1$$H NMR | δ 4.15 (q, J = 9 Hz) | C1-H (methine) |

| $$^{19}$$F NMR | δ -72.5 (s) | CF$$_3$$ |

| IR | 3380 cm$$^{-1}$$ (broad) | N-H stretch |

| MS | m/z 165.11 (M$$^+$$) | Molecular ion |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of this compound. Geometry optimization confirms a staggered conformation around the C1-C2 bond, minimizing steric clashes between the trifluoromethyl group and the furan ring. The HOMO-LUMO energy gap, a measure of kinetic stability, is calculated as 5.2 eV, indicating moderate reactivity influenced by the electron-withdrawing CF$$_3$$ group.

Electrostatic potential (ESP) mapping reveals regions of high electron density (negative potential) localized on the furan oxygen and amine nitrogen, while the trifluoromethyl group exhibits positive potential due to fluorine’s electronegativity. This polarization facilitates interactions with electrophilic and nucleophilic species, respectively.

Table 3: DFT-derived electronic properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.6 |

| HOMO-LUMO Gap (eV) | 5.2 |

| Dipole Moment (Debye) | 3.1 |

Properties

Molecular Formula |

C6H6F3NO |

|---|---|

Molecular Weight |

165.11 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m1/s1 |

InChI Key |

OEXSFLKKUFUVBS-RXMQYKEDSA-N |

Isomeric SMILES |

C1=COC=C1[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=COC=C1C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to N-tert-Butylsulfinyl Imines

A prominent approach uses N-tert-butylsulfinyl imines derived from 3-furyl aldehydes. The procedure involves:

- Formation of chiral N-tert-butylsulfinyl imine intermediates from 3-furyl aldehyde and tert-butylsulfinamide.

- Nucleophilic trifluoromethylation using reagents such as (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) in the presence of fluoride initiators (e.g., tetrabutylammonium triphenyldisilicate or tetramethylammonium fluoride).

- The nucleophile adds stereoselectively to the imine, favoring the (1R) configuration due to steric and electronic control by the sulfinyl group.

This method achieves moderate to excellent diastereoselectivity and yields, as demonstrated in studies where furyl-substituted trifluoromethylated amines were obtained with diastereomeric ratios up to 98:2 and yields around 50–76% depending on substituents and conditions (Table excerpt below).

| Entry | Substrate (R group) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Furyl, H | 76 | 92:8 | |

| Furyl, Me | 50 | 98:2 |

This approach benefits from the robustness of the sulfinyl imine methodology, allowing the synthesis of enantiomerically enriched trifluoromethylated amines with heteroaryl substituents.

Pipeline Reactor Synthesis from 1,1,1-Trifluoro-2-chloroethane

Another industrially relevant method involves the amination of 1,1,1-trifluoro-2-chloroethane with ammonia in a liquid phase:

- 1,1,1-Trifluoro-2-chloroethane is dissolved in glycerol and reacted with ammonia under high pressure (2–4 MPa) and elevated temperature (150–200 °C) in a continuous pipeline reactor.

- The reaction time is short (20–30 minutes), and the flow rate is controlled (2.0–4.0 L/h).

- The resulting mixture containing 2,2,2-trifluoroethylamine undergoes vacuum flashing and deamination, followed by neutralization with sodium carbonate and vacuum rectification to isolate the amine product.

- This method yields up to 97% product with significantly reduced reaction time compared to traditional batch processes.

While this method is primarily for 2,2,2-trifluoroethylamine, it provides a scalable route to trifluoromethylated amines and could be adapted for derivatives such as (1R)-2,2,2-trifluoro-1-(3-furyl)ethylamine with appropriate modifications.

One-Pot Synthesis Using Perfluoroalkanesulfinates

Recent advances include one-pot protocols employing perfluoroalkanesulfinates (e.g., CF3SO2Na) combined with triphenylphosphine and silver fluoride catalysts:

- The reaction proceeds in acetonitrile under mild conditions.

- Fluoride initiates the formation of trifluoromethyl radicals or nucleophiles that react with amine precursors.

- This method allows efficient trifluoromethylation of amines and related substrates with yields varying by substrate and reaction conditions (up to 85–87% yield reported).

Though this method is more general, it offers potential for synthesizing trifluoromethylated furyl amines by choosing appropriate amine substrates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity (dr or ee) | Reaction Time | Notes |

|---|---|---|---|---|---|

| N-tert-Butylsulfinyl imine + TMSCF3 | N-tert-butylsulfinyl imine, TMSCF3, fluoride initiator | 50–76 | Up to 98:2 diastereomeric ratio | Hours | High stereoselectivity, chiral control |

| Pipeline reactor amination | 1,1,1-Trifluoro-2-chloroethane, NH3, glycerol, 150–200 °C, 2–4 MPa | Up to 97 | Not specified | 20–30 min | Industrial scale, continuous flow |

| One-pot trifluoromethylation | CF3SO2Na, PPh3, AgF, MeCN, room temperature | 51–87 | Not specified | 2–8 hours | Mild conditions, broad substrate scope |

Research Findings and Notes

- The sulfinyl imine approach is favored for obtaining enantiomerically enriched this compound due to its stereochemical control.

- The pipeline reactor method excels in yield and efficiency but is less specific for chiral induction; it is more suited for bulk synthesis of trifluoroethylamines.

- One-pot trifluoromethylation methods provide versatile and mild routes but require further optimization for stereoselectivity.

- The choice of method depends on the scale, desired stereochemistry, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furylethylamines and their derivatives .

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine with structurally related trifluoroethylamine derivatives:

Substituent Effects on Physicochemical Properties

Electronic Effects :

- The 3-furyl group provides moderate electron-donating properties via its oxygen atom, contrasting with the electron-withdrawing trifluoromethyl or fluorine substituents in analogs like (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine .

- Thienyl (sulfur) and pyridyl (nitrogen) substituents alter π-electron delocalization and hydrogen-bonding capacity .

Solubility :

Chirality :

- The (1R)-configuration in the target compound and analogs like QV-9148 () is critical for enantioselective biological activity, such as enzyme inhibition or receptor binding .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is an organic compound characterized by its trifluoromethyl group and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound enhance its lipophilicity and facilitate interactions with various biological targets, making it a subject of ongoing research.

- Molecular Formula : C₇H₈F₃N

- Molecular Weight : 165.11 g/mol

- Structure : Contains a trifluoromethyl group and a furan ring which contribute to its distinct chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Interaction with Biomolecules : The trifluoromethyl group increases the compound's lipophilicity, enabling it to penetrate lipid membranes and interact with proteins and enzymes.

- Pharmacological Effects : Preliminary studies suggest that this compound may influence biochemical pathways, potentially leading to therapeutic applications in pharmacology.

The mechanism of action for this compound involves binding to specific receptors or enzymes. This interaction can modulate various signaling pathways within cells. Detailed studies on the binding affinities and the resultant biological effects are essential for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

VEGFR-2 Inhibition : A related study on compounds with similar structural features indicated that modifications in the trifluoromethyl group can enhance binding to vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound exhibited an IC50 value of 65 nM against VEGFR-2 .

Compound IC50 Value (nM) Target Compound 10 65 VEGFR-2 (1R)-Trifluoro Compound TBD TBD - Cytotoxicity Studies : In vitro cytotoxicity assessments revealed that compounds structurally related to this compound displayed potent activity against various cancer cell lines. For instance, one derivative showed IC50 values of 21.00 μM against HepG2 (liver cancer) and 26.10 μM against MCF-7 (breast cancer) .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Enantiomer with trifluoromethyl & furan ring | Enhanced lipophilicity and potential receptor binding |

| (1S)-isomer | Different stereochemistry | Varies in biological activity due to stereochemical differences |

| 3-Furylmethylamine | Lacks trifluoromethyl group | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.